molecular formula C16H25NO3 B1416408 Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester CAS No. 1628321-47-0

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

Cat. No. B1416408
M. Wt: 279.37 g/mol
InChI Key: ZXPKOOGQPQYOTE-UHFFFAOYSA-N
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Description

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester, also known as HNPEE, is an organic compound. It is a derivative of heptanoic acid, which is a colorless liquid with a pungent odor . Heptanoic acid is less dense than water and poorly soluble in water .


Synthesis Analysis

The synthesis of heptanoic acid, a precursor to HNPEE, involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide, resulting in the formation of a carboxylate salt, which can then be acidified to yield heptanoic acid .


Molecular Structure Analysis

The molecular structure of HNPEE is represented by the formula C16H25NO3 . The molecular weight is approximately 279.37 g/mol.


Physical And Chemical Properties Analysis

Heptanoic acid, a related compound, appears as a colorless liquid with a pungent odor . It is less dense than water and poorly soluble in water . The molecular weight of heptanoic acid is approximately 130.19 g/mol . It has a boiling point of about 223 °C and a density of around 0.918 g/mL at 25 °C .

Scientific Research Applications

Growth and Polymer Incorporation in Bacteria

Heptanoic acid esters, including the ethyl ester, demonstrate significant potential in bacterial growth and polymer synthesis. Research on Pseudomonas oleovorans has revealed that these esters influence cell densities and fermentation behaviors. Specifically, these esters have shown promise in incorporating ester groups into the side chain of poly(β-hydroxyalkanoate) produced by the bacteria, opening avenues in biopolymer research and synthesis (Scholz, Fuller, & Lenz, 1994).

Asymmetric Synthesis in Organic Chemistry

The heptanoic acid ethyl ester plays a role in the asymmetric synthesis of complex organic compounds. Studies have demonstrated its use in the synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions, a crucial process in the development of various organic compounds (Waldmann & Braun, 1991).

Peptide Synthesis

In the field of peptide synthesis, heptanoic acid esters have been identified as effective carboxyl protecting functions. Their ability to be hydrolyzed under mild conditions without affecting other functional groups in the peptide chain makes them valuable in the stepwise construction of peptides (Braun, Waldmann, Vogt, & Kunz, 1991).

Pharmaceutical and Material Science Applications

Heptanoic acid ethyl ester derivatives have been explored in various pharmaceutical applications. For instance, their use in the synthesis of prostaglandin intermediates and optical resolution in pharmaceutical synthesis has been documented (Babler & Moy, 1979; Marsheck & Miyano, 1973). Additionally, their role in the development of polymers like nylon 7, which has applications in textile and material science, is notable (Horn, Freure, Vineyard, & Decker, 1963).

Safety And Hazards

Heptanoic acid is very corrosive. Contact may likely burn skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation, and skin absorption .

properties

IUPAC Name

ethyl 7-(phenylmethoxyamino)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-19-16(18)12-8-3-4-9-13-17-20-14-15-10-6-5-7-11-15/h5-7,10-11,17H,2-4,8-9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKOOGQPQYOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCNOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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